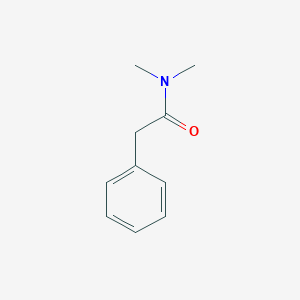

N,N-Dimethyl-2-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406499. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVMATOIMUHQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172328 | |

| Record name | Acetamide, N,N-dimethyl-2-phenyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18925-69-4 | |

| Record name | Benzeneacetamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018925694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-dimethyl-2-phenyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG27XD6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethyl-2-phenylacetamide CAS number 18925-69-4

An In-depth Technical Guide to N,N-Dimethyl-2-phenylacetamide (CAS: 18925-69-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, identified by CAS number 18925-69-4, is a versatile amide derivative that serves as a crucial intermediate and building block in diverse fields of chemical synthesis.[1] Its unique combination of a phenylacetyl moiety and a dimethylamino group imparts specific chemical properties, making it a valuable component in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides a comprehensive technical overview encompassing the synthesis, analytical characterization, applications, and safety protocols for this compound, tailored for researchers and professionals in drug development and organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a tertiary amide functional group.[2] The structure consists of a phenyl group attached to an acetyl group, which is in turn bonded to a dimethylamine moiety. This configuration is fundamental to its reactivity and utility as a synthetic intermediate.[1][2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 18925-69-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₃NO | [1][3][5] |

| Molecular Weight | 163.22 g/mol | [1][3][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | Acetamide, N,N-dimethyl-2-phenyl-; N,N-Dimethylbenzeneacetamide | [2][3] |

| Appearance | White solid | [1][3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[2] | [2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Mechanistic Rationale

The industrial and laboratory-scale synthesis of this compound typically originates from phenylacetic acid.[6] The primary challenge in forming an amide bond directly from a carboxylic acid and a secondary amine is the unfavorable acid-base reaction that forms a stable ammonium carboxylate salt, which resists condensation. Therefore, a two-step approach involving the activation of the carboxylic acid is the most prevalent and reliable method.

Dominant Synthetic Pathway: Acyl Chloride Formation

The most common route involves the conversion of phenylacetic acid into a more reactive intermediate, phenylacetyl chloride, which readily undergoes nucleophilic acyl substitution with dimethylamine.[6]

Workflow: Synthesis via Phenylacetyl Chloride Intermediate

Caption: General workflow for the synthesis of this compound.

Causality of Experimental Choice: Phenylacetic acid's carboxyl group is not sufficiently electrophilic to be attacked by dimethylamine directly. Conversion to phenylacetyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating the nucleophilic addition-elimination mechanism that is characteristic of acyl chloride reactions.[7][8] This two-step process ensures high conversion and yield, making it a robust and trustworthy protocol.[6]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of Phenylacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), place phenylacetic acid (1 mole equivalent).

-

Add thionyl chloride (SOCl₂) (1.5 mole equivalents) dropwise at room temperature. An inert solvent like toluene may be used.

-

After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until the evolution of HCl and SO₂ gas ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude phenylacetyl chloride is then purified by fractional distillation under vacuum.

Step 2: Synthesis of this compound

-

Prepare a solution of dimethylamine (2.2 mole equivalents) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.

-

Slowly add the freshly distilled phenylacetyl chloride (1 mole equivalent) to the cooled dimethylamine solution with vigorous stirring. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture will contain the product and dimethylammonium chloride precipitate. Filter the mixture to remove the salt.

-

Wash the filtrate sequentially with dilute aqueous HCl, dilute aqueous NaOH, and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization and Quality Control

A multi-technique analytical approach is essential to verify the identity, structure, and purity of the synthesized this compound. This constitutes a self-validating system where the synthesis protocol is confirmed by rigorous characterization of the final product.

Workflow: Spectroscopic Analysis

Caption: A typical analytical workflow for compound verification.[10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Data Features |

| ¹H NMR | - ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. - ~3.6 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and phenyl groups. - ~2.9-3.0 ppm (two singlets, 6H total): Two distinct singlets for the N-methyl protons (-N(CH₃)₂) due to restricted rotation around the amide C-N bond. |

| ¹³C NMR | - ~172 ppm: Carbonyl carbon (C=O). - ~126-135 ppm: Aromatic carbons. - ~42 ppm: Methylene carbon (-CH₂-). - ~35-38 ppm: N-methyl carbons (-N(CH₃)₂). |

| IR (Infrared) | - ~1645 cm⁻¹: Strong C=O stretch of the tertiary amide. - ~3030-3100 cm⁻¹: Aromatic C-H stretches. - ~2800-3000 cm⁻¹: Aliphatic C-H stretches. |

| MS (Mass Spec) | - [M]+ at m/z = 163.22: Molecular ion peak corresponding to the molecular weight. |

Note: NMR chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Industrial and Research Applications

The utility of this compound is broad, stemming from its role as a stable and reliable synthetic intermediate.[1]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory drugs.[1][6] Its stability and solubility characteristics can enhance the efficacy of drug delivery systems.[1]

-

Organic Synthesis: The compound is frequently used as a building block for more complex molecules.[1] The methylene protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, although yields may vary.[6]

-

Agrochemicals: It is explored as a potential agent in the formulation of pesticides and herbicides due to its ability to improve the efficacy and stability of these products.[1]

-

Neuroscience Research: The compound is studied for its potential effects on neurotransmitter systems, contributing to the understanding of neurological conditions.[1]

-

Cosmetic Formulations: In some cosmetic products, it can function as a stabilizer or emulsifier, improving product texture and performance.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).

GHS Hazard Information:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3]

-

H319: Causes serious eye irritation (Eye irritation, Category 2).[3]

Recommended Safety Protocols:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.[11] The recommended storage temperature is between 0-8 °C.[1]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[3][11]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound is a compound of significant value in both academic research and industrial manufacturing. Its straightforward and high-yielding synthesis, combined with its utility as a precursor for a wide range of more complex molecules, cements its importance in modern organic chemistry. A thorough understanding of its synthesis, analytical profile, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in scientific and developmental endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 18925-69-4: this compound [cymitquimica.com]

- 3. This compound | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

N,N-Dimethyl-2-phenylacetamide chemical structure and IUPAC name

An In-depth Technical Guide to N,N-Dimethyl-2-phenylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tertiary amide of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural characteristics, combining a phenyl ring with a dimethylated amide functional group, render it a versatile intermediate and building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical attributes.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and internationally recognized nomenclature. This compound is systematically named and classified to ensure unambiguous identification in research and commerce.

IUPAC Name: The official IUPAC name for this compound is This compound .[1][2]

Molecular Formula: C₁₀H₁₃NO[1][3]

CAS Number: 18925-69-4[1][2][3][4]

Structural Elucidation

The structure of this compound is characterized by three key components:

-

Phenyl Group (C₆H₅-): A six-carbon aromatic ring that imparts significant steric and electronic properties to the molecule.

-

Acetamide Linker (-CH₂C(=O)N<): A two-carbon chain with a carbonyl group (C=O) forming an amide linkage. The methylene bridge (-CH₂) provides rotational flexibility between the phenyl ring and the amide group.

-

N,N-Dimethyl Moiety (-(CH₃)₂): Two methyl groups attached to the nitrogen atom of the amide. This tertiary amide configuration is notable for its relative stability and distinct reactivity compared to primary or secondary amides.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [1][2][4] |

| Appearance | White solid | [2][4] |

| InChIKey | FHVMATOIMUHQRC-UHFFFAOYSA-N | [1][2] |

| SMILES | CN(C)C(=O)CC1=CC=CC=C1 | [1] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |

Synthesis and Manufacturing

The most common and industrially viable route for synthesizing this compound begins with phenylacetic acid. This method involves a two-step process designed to activate the carboxylic acid for amidation.[2]

Causality of Experimental Choice: Direct amidation of a carboxylic acid with an amine is often thermodynamically unfavorable and requires high temperatures. Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, creates a much stronger electrophile. This allows the subsequent nucleophilic acyl substitution by dimethylamine to proceed efficiently under mild conditions, leading to higher yields and purity.

General Synthesis Protocol

Step 1: Phenylacetyl Chloride Formation Phenylacetic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form phenylacetyl chloride. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Amidation The resulting phenylacetyl chloride is then reacted with dimethylamine ((CH₃)₂NH) in the presence of a base (to neutralize the HCl byproduct) to yield this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

¹H NMR: Expected signals include a singlet for the two equivalent N-methyl groups (approximately δ 2.95 ppm) and a multiplet pattern for the phenyl protons (in the aromatic region, δ 7.3–7.5 ppm).[2] The methylene protons will appear as a singlet as well.

-

¹³C NMR: Will show distinct peaks for the methyl, methylene, carbonyl, and aromatic carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. A strong absorption band around 1645 cm⁻¹ is characteristic of the tertiary amide C=O carbonyl stretch.[2]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of pharmaceutical intermediates and active ingredients.

Protocol: HPLC Purity Analysis

-

System Preparation:

-

Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. Filter and degas the solvents thoroughly to prevent pump blockages and baseline noise.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard.

-

-

Chromatographic Run:

-

Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

-

Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm), where the phenyl group exhibits strong absorbance.

-

Data Acquisition: Record the chromatograms.

-

-

Data Analysis:

-

Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

-

Purity Calculation: Calculate the purity of the sample using the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

-

Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Applications and Significance

This compound is not typically an end-product but rather a crucial intermediate in several fields.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[4] Its structure is a common scaffold in medicinal chemistry.

-

Organic Synthesis: The compound is a versatile reagent for creating more complex molecules and heterocyclic compounds.[2][4] It can undergo reactions at the benzylic position or be used in palladium-catalyzed cross-coupling reactions.[2]

-

Agrochemicals: It has been investigated for its potential use in the formulation of pesticides and herbicides.[4]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

-

GHS Classification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][6]

Conclusion

This compound is a well-characterized tertiary amide with a stable and versatile structure. Its straightforward synthesis from readily available starting materials, combined with its utility as a synthetic intermediate, ensures its continued importance in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is essential for its effective and safe application in a professional laboratory setting.

References

N,N-Dimethyl-2-phenylacetamide molecular weight and formula

An In-Depth Technical Guide to N,N-Dimethyl-2-phenylacetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile amide derivative of significant interest in pharmaceutical and chemical research. We will delve into its core physicochemical properties, established synthetic routes with mechanistic considerations, key applications, and essential safety protocols. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Core Compound Identification and Physicochemical Properties

This compound is a tertiary amide characterized by a phenyl group attached to the acetyl moiety. Its structure precludes the formation of intermolecular hydrogen bonds at the amide nitrogen, influencing its solubility and reactivity profile.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4] |

| Molecular Weight | 163.22 g/mol | [1][2][3][4] |

| CAS Number | 18925-69-4 | [1][2][3][4] |

| Appearance | White solid | [2][3] |

| Synonyms | Acetamide, N,N-dimethyl-2-phenyl- | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext];// Atom nodes N [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="1,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,1.5!", fontcolor="#202124"]; O [label="O", pos="1,2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C4 [label="C", pos="-1.5,1.5!", fontcolor="#202124"]; C_ring1 [label="C", pos="-3,1.5!", fontcolor="#202124"]; C_ring2 [label="C", pos="-3.8,2.5!", fontcolor="#202124"]; C_ring3 [label="C", pos="-5.1,2.5!", fontcolor="#202124"]; C_ring4 [label="C", pos="-5.6,1.5!", fontcolor="#202124"]; C_ring5 [label="C", pos="-4.8,0.5!", fontcolor="#202124"]; C_ring6 [label="C", pos="-3.5,0.5!", fontcolor="#202124"]; // Edges (bonds) N -- C1 [label=""]; N -- C2 [label=""]; N -- C3 [label=""]; C3 -- O [label="="]; C3 -- C4 [label=""]; C4 -- C_ring1 [label=""]; C_ring1 -- C_ring2 [label=""]; C_ring2 -- C_ring3 [label=""]; C_ring3 -- C_ring4 [label=""]; C_ring4 -- C_ring5 [label=""]; C_ring5 -- C_ring6 [label=""]; C_ring6 -- C_ring1 [label=""]; // Implicit Hydrogens are omitted for clarity

}

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The classical and industrially prevalent synthesis of this compound is a robust two-step process commencing with phenylacetic acid.[2] This method is favored for its reliability and high yields.[2]

Core Synthesis Pathway:

-

Acyl Chloride Formation: Phenylacetic acid is converted to its more reactive acyl chloride derivative, phenylacetyl chloride. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

-

Amidation: The resulting phenylacetyl chloride is then reacted with dimethylamine. The nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond and elimination of hydrogen chloride.

Caption: Classical two-step synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a generalized representation and requires optimization based on laboratory conditions and scale.

Step 1: Phenylacetyl Chloride Synthesis

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagents: Charge the flask with phenylacetic acid. Add thionyl chloride (SOCl₂) dropwise at room temperature with stirring. An excess of thionyl chloride is typically used.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

-

Setup: In a separate flask equipped with a dropping funnel and a stirrer, dissolve dimethylamine in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane) and cool in an ice bath.

-

Addition: Add the crude phenylacetyl chloride dropwise to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Workup: The reaction mixture will contain the product and dimethylamine hydrochloride precipitate. Filter the mixture to remove the salt. Wash the organic filtrate with dilute aqueous acid (to remove excess dimethylamine), followed by a wash with aqueous base (e.g., NaHCO₃ solution), and finally with brine.[5]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by recrystallization or chromatography if necessary.

Applications in Research and Drug Development

This compound is a valuable compound with diverse applications stemming from its chemical properties.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules.[3] Its scaffold is significant in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[2][3]

-

Organic Synthesis: The compound serves as a versatile reagent and intermediate in a wide range of organic reactions.[3] For instance, its enolate can be generated and subsequently reacted with various electrophiles.[2] It has also been used in palladium-catalyzed reactions to yield derivatives like N,N-Dimethyl-2-oxo-2-phenylacetamide.[2]

-

Solvent and Formulation: Due to its amide structure, it possesses good solvating properties. In the pharmaceutical industry, it can be employed in the formulation of active pharmaceutical ingredients (APIs), where its stability and solubility characteristics may enhance drug delivery systems.[3]

-

Other Industrial Uses: Its applications extend to the production of fine chemicals, agrochemicals, and even as a stabilizer or emulsifier in some cosmetic formulations.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and an irritant.[1]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute toxicity, oral | Harmful if swallowed | H302 | [1] |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | [1] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

References

- 1. This compound | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

N,N-Dimethyl-2-phenylacetamide physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-2-phenylacetamide

Foreword: A Molecule of Practical Importance

In the landscape of modern organic synthesis, certain molecular scaffolds serve as indispensable workhorses. This compound, a tertiary amide derived from phenylacetic acid, is one such compound. While seemingly simple in structure, its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals makes a deep understanding of its properties essential for the research and development professional.[1] This guide moves beyond a simple data sheet, offering a synthesized perspective on the molecule's characteristics, the causal logic behind its synthesis and analysis, and field-proven protocols for its handling and characterization.

Core Molecular Identity and Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is defined by its unique combination of a phenyl group, a methylene bridge, and a dimethylated amide function.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 18925-69-4 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| InChIKey | FHVMATOIMUHQRC-UHFFFAOYSA-N | [2][3] |

| Synonyms | Phenylacetic acid N,N-dimethylamide, N,N-Dimethylbenzeneacetamide, Phenyl-N,N-dimethylacetamide |[2] |

Physicochemical Properties: An Expert Assessment

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to formulation strategies. It is noteworthy that while this compound is a commercially available and widely used intermediate, some of its fundamental physical constants are not extensively documented in readily accessible literature. This is not an uncommon occurrence for specialized reagents, requiring scientists to rely on a combination of supplier data, estimations based on analogues, and in-house characterization.

Table 2: Physical Properties of this compound

| Property | Value | Comments and Expert Insights |

|---|---|---|

| Appearance | White solid | [2][4] |

| Melting Point | Data not readily available | The lack of a definitive published melting point is unusual but highlights the need for empirical verification upon synthesis or acquisition. For context, the related N,N-diethyl-2-phenylacetamide has a reported melting point of 86 °C.[5] |

| Boiling Point | Estimated 240–260 °C | This estimation is based on extrapolation from analogous acetamides.[5] Experimental determination, likely under reduced pressure to prevent decomposition, is recommended for applications requiring distillation. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the "like dissolves like" principle, the non-polar phenyl ring and the tertiary amide structure predict good solubility in solvents like chloroform, acetone, and ethanol.[6] The related solvent N,N-Dimethylacetamide (DMAc) is miscible with water and most organic solvents, suggesting the phenyl group in our target compound significantly reduces aqueous solubility. |

Chemical Profile: Synthesis and Reactivity

The chemical behavior of this compound is dominated by the interplay between the stable amide bond and the reactivity of the benzylic position.

Foundational Synthesis: The Acyl Chloride Route

The most reliable and industrially relevant synthesis of this compound begins with phenylacetic acid.[5] This is a classic two-step nucleophilic acyl substitution pathway, chosen for its high efficiency and the commercial availability of the starting materials.

-

Step 1: Activation of the Carboxylic Acid. Phenylacetic acid is converted to its more reactive acyl chloride derivative, phenylacetyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[5]

-

Step 2: Amidation. The highly electrophilic phenylacetyl chloride is then reacted with dimethylamine. The nucleophilic nitrogen of dimethylamine readily attacks the carbonyl carbon, displacing the chloride ion to form the stable tertiary amide.[5] This reaction is typically performed at reduced temperatures to control its exothermic nature.

Key Reactivity Insights

-

Enolate Formation: The protons on the methylene carbon (the α-carbon) are acidic enough to be removed by a strong base (e.g., lithium diisopropylamide, LDA), forming a lithium enolate. This nucleophilic intermediate is a cornerstone of its utility, allowing for alkylation and other C-C bond-forming reactions at the benzylic position.[5]

-

Palladium-Catalyzed Reactions: The phenylacetamide scaffold can participate in advanced palladium-catalyzed cross-coupling reactions. For instance, methods have been developed for the ortho-arylation of phenylacetamides, demonstrating its potential for building more complex molecular architectures.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, where the outcome of each step informs the next, ensuring both efficiency and integrity of the final product.

Protocol: Synthesis via Phenylacetyl Chloride

Objective: To synthesize this compound from phenylacetic acid with a purity of >95%.

Materials:

-

Phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine (40% solution in water or anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Methodology:

Part A: Phenylacetyl Chloride Formation

-

Setup: In a fume hood, charge a dry 250 mL round-bottom flask with phenylacetic acid (1.0 eq) and a magnetic stir bar. Add anhydrous DCM (approx. 2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gas.

-

Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the solid phenylacetic acid.

-

Isolation: The resulting solution of phenylacetyl chloride in DCM is typically used directly in the next step without purification.

Part B: Amidation

-

Setup: In a separate 500 mL flask equipped with a stir bar and dropping funnel, add a solution of dimethylamine (2.5 eq) in DCM. Cool the flask in an ice bath. Causality Note: Using an excess of the amine neutralizes the HCl byproduct from the amidation step and drives the reaction to completion.

-

Amine Addition: Slowly add the phenylacetyl chloride solution from Part A to the stirred, cooled dimethylamine solution over 45-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

-

Work-up (Quenching): Slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield a white crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, multi-step process.

Spectroscopic Data

Spectroscopy provides an unambiguous fingerprint of the molecule. The following data are characteristic of this compound.

Table 3: Spectroscopic Characterization Data

| Technique | Expected Peaks / Values | Interpretation |

|---|---|---|

| ¹H NMR | δ ~7.3-7.5 (m, 5H)δ ~3.7 (s, 2H)δ ~2.9-3.0 (s, 6H) | Aromatic protons of the phenyl ring.Benzylic methylene (CH₂) protons.Protons of the two N-methyl groups appearing as a single peak due to free rotation around the C-N bond at room temperature.[5] |

| ¹³C NMR | δ ~171-172δ ~135-136δ ~126-129δ ~41-42δ ~36-38 | Amide carbonyl carbon (C=O).Quaternary aromatic carbon (ipso-C).Aromatic CH carbons.Benzylic methylene carbon (CH₂).N-methyl carbons. |

| FTIR (cm⁻¹) | ~3030, 2930~1645~1495, 1450 | Aromatic and aliphatic C-H stretching.Strong C=O stretching of the tertiary amide.[5]Aromatic C=C ring stretching. |

| Mass Spec. (EI) | m/z 163 [M]⁺m/z 91 [C₇H₇]⁺m/z 72 [C₄H₁₀N]⁺ | Molecular ion peak.Tropylium ion (from benzylic cleavage), a very common and stable fragment.Fragment corresponding to [CH₂CON(CH₃)₂]⁺. |

Applications in Research and Development

The value of this compound lies in its role as a versatile building block.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[4] Its structure is a common feature in molecules designed to interact with biological systems.

-

Organic Synthesis: It is frequently used as a starting point for creating more complex molecules due to the reactivity at its benzylic position.[4]

-

Agrochemicals: The phenylacetamide scaffold is explored in the formulation of novel pesticides and herbicides.[4]

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.

-

GHS Classification: this compound is classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation (Category 2).[2]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.[4]

-

References

N,N-Dimethyl-2-phenylacetamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-2-phenylacetamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tertiary amide of significant interest in organic synthesis and pharmaceutical development, serving as a key intermediate and building block for more complex molecules.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical applications related to this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of this compound

This compound (DMPEA) is a versatile chemical compound utilized across various scientific sectors. In pharmaceutical research, it functions as a crucial intermediate in the synthesis of analgesics and anti-inflammatory drugs.[1][2] Its utility in organic synthesis is marked by its role as a precursor for creating more complex molecular architectures.[2] The efficiency of these applications—from synthesis to purification and formulation—is fundamentally governed by the compound's interaction with solvents. This guide delves into the core principles of DMPEA's solubility, providing a framework for its rational application in a laboratory and industrial setting.

Physicochemical Profile

A foundational understanding begins with the compound's intrinsic properties. These characteristics dictate its behavior in different chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 18925-69-4 | [2][4] |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Boiling Point | ~240–260°C (extrapolated) | [1] |

Theoretical Principles of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features both polar and nonpolar regions. This duality is the key to predicting its behavior in various solvents.

The molecule consists of:

-

A polar tertiary amide group (-C(=O)N(CH₃)₂), which can participate in dipole-dipole interactions.

-

A nonpolar phenyl group (-C₆H₅) and an adjacent methylene bridge (-CH₂-), which contribute to van der Waals forces (specifically, London dispersion forces).

This amphiphilic nature aligns with the fundamental principle of "like dissolves like." The amide portion of the molecule favors interaction with polar solvents, while the phenyl moiety prefers nonpolar environments. Consequently, DMPEA exhibits a nuanced solubility profile, being most soluble in solvents that can effectively solvate both its polar and nonpolar parts.[5]

Caption: Key functional regions of the DMPEA molecule.

Solubility Profile: A Qualitative Overview

While comprehensive quantitative data is sparse in public literature, a reliable qualitative profile can be assembled from available technical documents. This information is crucial for initial solvent screening in any experimental design.

| Solvent Class | Solvent Example | Observed Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions with the amide group.[1] |

| Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, solvating the amide group effectively.[1] | |

| Acetone | Good | Moderate polarity accommodates both the amide and phenyl groups.[5] | |

| Polar Protic | Ethanol | Moderate | Can hydrogen bond with the carbonyl oxygen, but the alkyl chain provides some nonpolar character.[1] |

| Methanol | Moderate | Similar to ethanol, its polarity balances interactions with both ends of the molecule. | |

| Water | Low | The large nonpolar phenyl group limits solubility despite the polar amide group.[5] | |

| Nonpolar / Weakly Polar | Chloroform | Good | Capable of interacting favorably with the phenyl ring.[5] |

| Toluene | Low to Moderate | Primarily interacts with the phenyl group via dispersion forces. | |

| Hexanes | Very Low | Lacks the polarity needed to effectively solvate the amide group. |

Experimental Protocol for Solubility Determination

For precise applications, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted standard.

Objective: To accurately determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker. Agitate the mixture at a constant speed for 24-48 hours. This duration is typically sufficient to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic solid particles.

-

Causality Note: Filtration is a critical step. Failure to remove fine particulates will lead to an overestimation of the true solubility.

-

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the precise concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Implications for Research and Drug Development

The solubility profile of this compound directly impacts its practical application.

-

Organic Synthesis: The high solubility in polar aprotic solvents like DMF makes it an excellent choice for reactions where DMPEA is a starting material or intermediate.[1] This ensures a homogeneous reaction medium, often leading to improved reaction rates and yields.

-

Purification by Recrystallization: The moderate solubility in protic solvents like ethanol, combined with a likely increase in solubility at higher temperatures, makes it a prime candidate for purification by recrystallization.[6][7] A typical protocol involves dissolving the crude solid in a minimal amount of hot ethanol and allowing it to cool slowly, whereupon the purer compound crystallizes out, leaving impurities behind in the mother liquor.

-

Pharmaceutical Formulation: As an intermediate for APIs, its solubility dictates the choice of solvents used in subsequent reaction steps and in the final purification and crystallization of the drug substance.[2] Poor solubility can create significant challenges in achieving desired purity and crystal form, which are critical for drug performance and stability.

Caption: Relationship between solubility and key applications.

Conclusion

This compound possesses a balanced solubility profile governed by its amphiphilic molecular structure. It is highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in water and nonpolar media. This behavior makes it a versatile compound in both academic and industrial research. While qualitative guidelines are useful for initial planning, this guide underscores the necessity of precise, empirical solubility determination for specialized applications in drug development and process chemistry. The provided protocols offer a self-validating framework for obtaining such critical data, ensuring scientific integrity and reproducibility.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 18925-69-4 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenylacetamide from Phenylacetic Acid

Foreword: The Significance of N,N-Dimethyl-2-phenylacetamide

This compound, a tertiary amide derived from phenylacetic acid, is a compound of significant interest within the realms of pharmaceutical and agrochemical research and development. Its structural motif is found in a variety of biologically active molecules. As a synthetic intermediate, it serves as a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes from phenylacetic acid, offering insights into the mechanistic underpinnings, practical execution, and critical considerations for researchers, scientists, and drug development professionals.

Strategic Approaches to Amide Bond Formation

The conversion of a carboxylic acid to a tertiary amide, such as this compound, necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Direct reaction between a carboxylic acid and a secondary amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, several strategies have been developed to promote this transformation, primarily centered around the in situ or stepwise conversion of the carboxylic acid into a more reactive species. This guide will focus on the two most prevalent and practical laboratory-scale methods: the acyl chloride intermediate pathway and the use of carbodiimide coupling agents.

Methodology 1: The Acyl Chloride Intermediate Route via Thionyl Chloride

This classic and robust two-step method is widely employed for its reliability and generally high yields.[2] It involves the initial conversion of phenylacetic acid to its highly reactive acyl chloride, followed by amidation with dimethylamine.

Causality of Experimental Choices

The choice of thionyl chloride (SOCl₂) as the chlorinating agent is predicated on its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.[3] While other chlorinating agents like oxalyl chloride can also be used, and often under milder conditions, thionyl chloride is a cost-effective and common laboratory reagent for this transformation.[1]

Reaction Workflow

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: To the flask, add phenylacetic acid (1.0 eq). Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride, a fuming liquid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask equipped with a dropping funnel and a magnetic stirrer, dissolve dimethylamine (as an aqueous solution, e.g., 40%, or as a gas dissolved in a suitable solvent) (2.0-2.5 eq) in an inert solvent such as dichloromethane (DCM) or diethyl ether. Add a base, such as triethylamine or pyridine (1.5 eq), to neutralize the HCl formed during the reaction. Cool the solution in an ice bath.

-

Amidation: Slowly add the crude phenylacetyl chloride (1.0 eq) dropwise to the cooled dimethylamine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted phenylacetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Mechanistic Insight: Acyl Chloride Formation

The reaction between phenylacetic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of phenylacetyl chloride formation using thionyl chloride.

Methodology 2: Direct Amidation using Dicyclohexylcarbodiimide (DCC)

Carbodiimide-mediated coupling is a widely used method for amide bond formation, particularly in peptide synthesis, due to its mild reaction conditions. Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates the direct reaction between a carboxylic acid and an amine.

Causality of Experimental Choices

The use of DCC circumvents the need for the harsh conditions and reactive intermediates of the acyl chloride route. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[4] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. A significant drawback of this method is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which must be removed by filtration.

Reaction Workflow

Caption: Workflow for the DCC-mediated synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Amine Addition: Add dimethylamine (as a solution in THF or as a gas) (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or vacuum distillation.

-

Comparative Analysis of Synthetic Routes

| Parameter | Thionyl Chloride Route | DCC Coupling Route |

| Reaction Conditions | Harsher (refluxing SOCl₂) | Milder (room temperature) |

| Reagents | Corrosive and hazardous (SOCl₂) | Solid, easier to handle (DCC) |

| Byproducts | Gaseous (SO₂, HCl) | Solid (DCU), requires filtration |

| Yield | Generally high | Good to high |

| Scalability | Well-suited for larger scale | Filtration of DCU can be cumbersome on a large scale |

| Substrate Scope | Broad | Broad, good for sensitive substrates |

Product Characterization and Purity Assessment

Confirmation of the successful synthesis of this compound and assessment of its purity are crucial. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ar-H)

-

δ 3.65 (s, 2H, CH₂)

-

δ 2.95 (s, 3H, N-CH₃)

-

δ 2.90 (s, 3H, N-CH₃)[5]

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 171.5 (C=O)

-

δ 135.5 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 126.5 (Ar-CH)

-

δ 41.0 (CH₂)

-

δ 37.5 (N-CH₃)

-

δ 35.5 (N-CH₃)[5]

-

The two distinct signals for the N-methyl groups in both ¹H and ¹³C NMR spectra are due to hindered rotation around the amide C-N bond at room temperature.

Troubleshooting and Side Reactions

-

Incomplete conversion: Ensure anhydrous conditions, particularly for the acyl chloride route. For the DCC route, ensure the quality of the coupling agent.

-

Formation of N-acylurea byproduct (DCC route): This can occur if the O-acylisourea intermediate rearranges before reacting with the amine. Running the reaction at lower temperatures can sometimes mitigate this.

-

Hydrolysis of acyl chloride: Phenylacetyl chloride is sensitive to moisture and will readily hydrolyze back to phenylacetic acid. It should be handled in a dry environment and used promptly after preparation.

Conclusion

The synthesis of this compound from phenylacetic acid is a well-established transformation that can be achieved through several reliable methods. The choice between the thionyl chloride-mediated acyl chloride route and the DCC coupling method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable compound, fostering further innovation in their respective fields.

References

N,N-Dimethyl-2-phenylacetamide: A Comprehensive Technical Guide

This guide provides an in-depth exploration of N,N-Dimethyl-2-phenylacetamide, a versatile chemical compound with significant applications in various scientific and industrial fields. From its historical context within the broader class of phenylacetamides to its detailed synthesis, chemical properties, and modern applications, this document serves as a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Historical Context and Emergence

The story of this compound is intrinsically linked to the broader history of amide chemistry and the therapeutic potential of phenylacetamide derivatives. The study of amides has long been a cornerstone of organic chemistry, with the amide bond being fundamental to the structure of proteins and numerous biologically active molecules.[1]

The therapeutic journey of phenylacetamides began in the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide (N-phenylacetamide).[1] Although acetanilide's use was later curtailed due to its toxicity, this discovery ignited significant interest in the phenylacetamide scaffold, prompting further research into related derivatives.[1][2] The exploration of N,N-disubstituted amides like this compound represents a significant evolution in this field, offering unique chemical reactivity and stability compared to their primary and secondary amide counterparts.[1]

While a singular "discovery" event for this compound is not prominently documented, its emergence is a logical progression in the systematic exploration of phenylacetamide derivatives for various applications, ranging from pharmaceuticals to agrochemicals.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18925-69-4 | [4] |

| Molecular Formula | C₁₀H₁₃NO | [4] |

| Molecular Weight | 163.22 g/mol | [4] |

| Appearance | White solid | Chem-Impex |

| IUPAC Name | This compound | PubChem |

Synthesis of this compound: A Detailed Protocol

The classical and most industrially relevant method for synthesizing this compound proceeds through a two-step process starting from phenylacetic acid.[1] This approach is favored for its reliability and generally high yields.[1]

Synthesis Workflow

The synthesis can be visualized as a two-stage process: the activation of the carboxylic acid followed by amidation.

Caption: Classical two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

-

Rationale: Phenylacetic acid is a relatively unreactive carboxylic acid. To facilitate the reaction with the amine, it is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

To the flask, add phenylacetic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude phenylacetyl chloride can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound from Phenylacetyl Chloride and Dimethylamine

-

Rationale: Phenylacetyl chloride is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack by dimethylamine. The reaction is typically rapid and exothermic. An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve phenylacetyl chloride in an appropriate aprotic solvent (e.g., diethyl ether, dichloromethane) in a flask equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of dimethylamine (at least 2 equivalents) in the same solvent to the cooled phenylacetyl chloride solution with vigorous stirring. The second equivalent of dimethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.

-

The reaction mixture will contain the desired product and dimethylammonium chloride precipitate.

-

Filter the mixture to remove the salt.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., HCl) to remove any remaining dimethylamine, followed by a wash with a dilute aqueous base solution (e.g., NaHCO₃) to remove any unreacted phenylacetic acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Applications and Significance

This compound is a versatile compound with applications in several key areas:

-

Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3] The phenylacetamide scaffold is a recognized pharmacophore in medicinal chemistry.

-

Organic Synthesis: Due to its chemical properties, it is frequently used as a building block in organic chemistry for the preparation of more complex molecules.[3]

-

Agrochemicals: The compound and its derivatives have been explored for their potential use in the formulation of pesticides and herbicides.[3]

-

Neuroscience Research: this compound has been studied for its potential effects on neurotransmitter systems, contributing to the understanding of various neurological conditions.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, a derivative of the historically significant phenylacetamide class, is a compound of considerable interest in both academic research and industrial applications. Its synthesis, primarily through the activation of phenylacetic acid followed by amidation, is a well-established and reliable process. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and other specialized chemical products. A thorough understanding of its synthesis, properties, and applications is essential for any scientist or researcher working in the field of organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Phenylacetamide (HMDB0010715) [hmdb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sciencemadness Discussion Board - Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide - Powered by XMB 1.9.11 [sciencemadness.org]

N,N-Dimethyl-2-phenylacetamide: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery

Abstract

N,N-Dimethyl-2-phenylacetamide, a versatile amide derivative, holds a significant position in the landscape of modern organic chemistry and medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted applications. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthetic utility and its strategic importance as a building block in the development of complex molecular architectures, particularly within the pharmaceutical industry. Detailed experimental protocols, mechanistic diagrams, and curated data are presented to offer researchers, scientists, and drug development professionals a comprehensive and actionable resource.

Introduction: The Strategic Importance of a Phenylacetamide Scaffold

The phenylacetamide structural motif is a cornerstone in a vast array of biologically active molecules.[1] this compound (CAS No. 18925-69-4) emerges as a pivotal intermediate and reagent, distinguished by its unique combination of steric and electronic properties conferred by the N,N-dimethyl substitution.[1] This guide will navigate through the fundamental chemistry and practical applications of this compound, providing a robust framework for its effective utilization in both academic research and industrial drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical characteristics is paramount for its safe and effective handling in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 18925-69-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][6] |

| Molecular Weight | 163.22 g/mol | [1][2][5][6] |

| Appearance | White solid | [1][2] |

| IUPAC Name | This compound | [6] |

| Purity | ≥ 99% (NMR) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Safety Information: this compound is harmful if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area.[7][8]

Synthesis of this compound: A Reliable and Scalable Protocol

The classical and most industrially viable synthesis of this compound proceeds through a two-step sequence starting from phenylacetic acid.[1] This method is favored for its high yields and reliability.

Reaction Mechanism

The synthesis involves two key transformations: the conversion of a carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic acyl substitution with dimethylamine.

Caption: Synthesis of this compound from Phenylacetic Acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1 equivalent).

-

Under a fume hood, slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude phenylacetyl chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or as a gas) to the stirred solution of phenylacetyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to afford a white solid.

Role in Organic Synthesis: A Versatile Building Block